{(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid
Description
The compound {(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid features a fused thiazolo-triazole heterocyclic core linked to a substituted indole scaffold. Key structural elements include:
- Indole moiety: Provides a planar aromatic system for hydrophobic interactions.
Properties
Molecular Formula |
C20H11FN4O4S |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-[(3Z)-3-[2-(4-fluorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C20H11FN4O4S/c21-11-7-5-10(6-8-11)17-22-20-25(23-17)19(29)16(30-20)15-12-3-1-2-4-13(12)24(18(15)28)9-14(26)27/h1-8H,9H2,(H,26,27)/b16-15- |
InChI Key |
HCVQZUJHZHDPTG-NXVVXOECSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)/C(=O)N2CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C(=O)N2CC(=O)O |
Origin of Product |
United States |
Biological Activity
The compound {(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid (CAS No. 577997-26-3) is a novel synthetic organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is C20H11FN4O4S, and it features a complex structure with multiple heterocyclic components. The presence of the 1,2,4-triazole moiety is particularly noteworthy due to its established biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit broad-spectrum antimicrobial properties. The compound under review has shown effectiveness against various bacterial strains. For instance:
- Antibacterial Activity : In studies comparing several triazole derivatives against Gram-positive and Gram-negative bacteria, the compound demonstrated superior activity compared to standard antibiotics like amoxicillin and ceftriaxone .
- Antifungal Activity : It has been noted that triazole derivatives inhibit ergosterol biosynthesis in fungi, which is crucial for their cell membrane integrity. The compound showed promising results against Candida albicans with a minimum inhibitory concentration (MIC) of 32 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines:
- Cell Line Studies : The compound exhibited significant cytotoxicity against SKOV3 (ovarian cancer) and MCF-7 (breast cancer) cell lines. IC50 values were reported in the range of 13.67 to 18.62 µM for various derivatives tested .
- Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to CDK2 (cyclin-dependent kinase 2), which is critical for cell cycle regulation. This interaction may lead to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been explored:
- Inhibition of Inflammatory Mediators : Studies indicate that derivatives containing the thiazole and triazole moieties can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Case Studies
Several case studies have highlighted the efficacy of triazole-containing compounds:
- Study on Antibacterial Efficacy : A comparative study showcased that newly synthesized triazole derivatives exhibited higher antibacterial activity than traditional antibiotics against Escherichia coli and Staphylococcus aureus.
- Anticancer Research : In vitro studies demonstrated that specific derivatives of the compound significantly reduced cell viability in cancerous cells while exhibiting lower toxicity in normal cells.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility :
- The acetic acid group in the target compound likely confers superior aqueous solubility compared to ethyl () or benzyl () substituents, which prioritize lipophilicity.
- Ethoxy () and methoxy () groups increase hydrophobicity but may improve blood-brain barrier penetration.
Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (target compound, ) enhances metabolic stability and strengthens hydrogen bonding or dipole interactions.
Biological Implications :
- Esters (e.g., phenyl acetate in ) may act as prodrugs, requiring enzymatic cleavage for activation.
- The fluorobenzyl group in introduces steric bulk, which could hinder or enhance target engagement depending on the binding pocket.
Research Findings and Trends
- Triazole-Thiazole Hybrids : Analogous compounds (e.g., ) highlight the importance of the triazole-thiazole core in mediating interactions with enzymes or receptors. Modifications to the aryl groups (e.g., fluorine, methoxy) fine-tune selectivity and potency .
Q & A
Q. What are the optimal synthetic pathways for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step heterocyclic condensation. Key steps include:
- Cyclization of S-alkylated 1,2,4-triazoles in sulfuric acid to form the thiazolo[3,2-b][1,2,4]triazole core .
- Reaction of intermediates (e.g., 3-formyl-indole derivatives) with thiazolidinones in acetic acid under reflux .
- Final functionalization via Knoevenagel condensation to introduce the (Z)-configured exocyclic double bond .
| Critical Parameters | Typical Conditions |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | 70–100°C (reflux) |
| Catalyst | NaOAc or H₂SO₄ |
| Reaction Time | 3–5 hours |
Yield optimization requires precise stoichiometry of maleimides or aryl aldehydes and monitoring via TLC .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
- 1H/13C NMR : Assign peaks for the indole NH (~δ 12 ppm), thiazolo-triazole protons (δ 6.5–8.5 ppm), and Z-configuration via coupling constants .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole/thiazole ring vibrations (1500–1600 cm⁻¹) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .
Note : X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in stereochemistry .
Q. What preliminary biological screening models are appropriate for evaluating its pharmacological potential?
- Antifungal Activity : Screen against Candida albicans using broth microdilution (MIC values) and compare to fluconazole .
- Enzyme Inhibition : Target 14α-demethylase (CYP51) via molecular docking (PDB: 3LD6) to predict binding affinity .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental bioactivity data?
- Molecular Dynamics (MD) Simulations : Analyze ligand-enzyme stability (e.g., RMSD < 2 Å over 100 ns) to validate docking predictions .
- QSAR Models : Corrogate substituent effects (e.g., 4-fluorophenyl vs. methoxy groups) on antifungal potency .
- ADMET Prediction : Use SwissADME to assess lipophilicity (LogP ≈ 2.5–3.5) and blood-brain barrier permeability .
Example : Discrepancies in MIC values may arise from efflux pump activity, requiring transporter knockout strains for validation .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Solvent Screening : Test polar aprotic mixtures (DMF/EtOAc) to induce slow crystallization .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
- Hydrogen Bond Analysis : Map interactions between acetic acid side chains and solvent molecules to stabilize lattice packing .
Q. How can reaction mechanisms be elucidated for unexpected byproducts during synthesis?
- Isolation and Characterization : Purify byproducts via flash chromatography and analyze via HRMS/MS .
- Mechanistic Probes : Use deuterated acetic acid (CH₃COOD) to track H/D exchange in intermediates .
- DFT Calculations : Model transition states (e.g., cyclization barriers) to explain regioselectivity .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
